

A Technical Guide to Tetrindole Mesylate: A Selective MAO-A Inhibitor

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| Compound of Interest | | | | | |
|----------------------|---------------------|-----------|--|--|--|
| Compound Name: | Tetrindole mesylate | | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrindole, a novel antidepressant agent, functions as a selective and competitive inhibitor of Monoamine Oxidase A (MAO-A).[1][2] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and relevant experimental methodologies associated with **Tetrindole mesylate**. The information presented herein is intended to support research and development efforts in the fields of neuroscience and psychopharmacology.

Chemical Structure and Properties

Tetrindole mesylate is the methanesulfonate salt of the tetracyclic compound Tetrindole.

• IUPAC Name: 8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate[1]

CAS Number: 170964-68-8[1]

Chemical Formula: C20H26N2 · CH4O3S

Molecular Weight: 390.54 g/mol [2]

Chemical Structure:



Pharmacological Data

Tetrindole exhibits high selectivity for MAO-A over MAO-B. The inhibitory constants (Ki) and in vivo efficacy are summarized below.

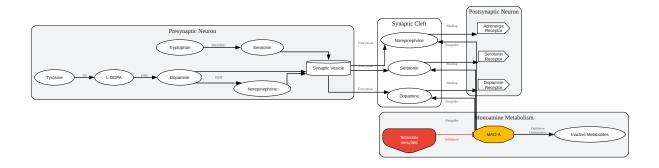
| Parameter | Value | Species | Tissue Source | Reference |
|--------------------------------------|---|-----------------------|---------------------------------|-----------|
| MAO-A Inhibition (Ki) | 0.4 μΜ | Rat | Brain Mitochondria | [1][2] |
| 0.27 μM (after 60 min preincubation) | Rat | Brain Mitochondria | [1] | |
| MAO-B Inhibition (Ki) | 110 μΜ | Rat | Brain Mitochondria | [1][2] |
| In Vivo MAO-A Inhibition | ~80% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | |
| In Vivo MAO-B Inhibition | ~20-30% inhibition at 25 mg/kg (p.o.) | Rat | Brain and Liver Mitochondria | [1] |

Stereochemistry: The biological activity of Tetrindole is stereospecific. The (S)-(+)-isomer has been identified as the eutomer, possessing the primary MAO-A inhibitory activity.[3]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of Tetrindole is the inhibition of MAO-A, which leads to an increase in the synaptic concentration of monoamine neurotransmitters.



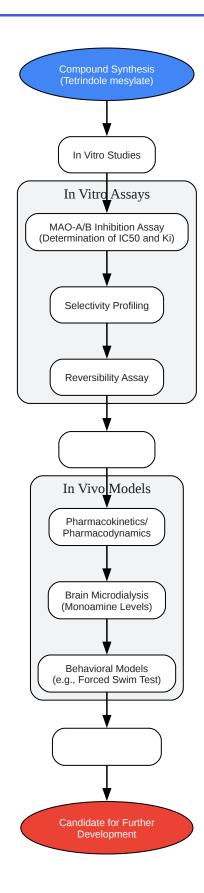


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Caption: Mechanism of action of **Tetrindole mesylate**.

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel MAO-A inhibitor like Tetrindole.





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